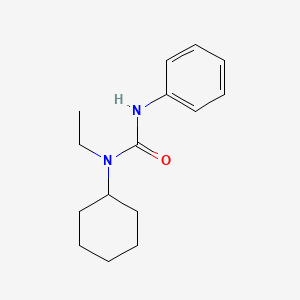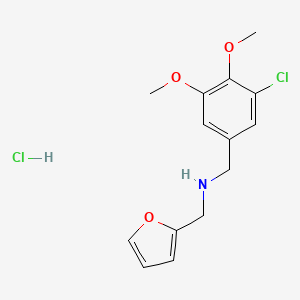![molecular formula C11H15NO4S2 B4406683 1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)
1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine
Übersicht
Beschreibung
1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the pyrrolidine family and has been found to possess unique biochemical and physiological properties. In
Wirkmechanismus
The mechanism of action of 1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine in lab experiments is its high yield synthesis method. It is also stable and can be easily stored. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
For its study include investigating its mechanism of action, studying its potential use in the treatment of other diseases, and optimizing its synthesis method.
Wissenschaftliche Forschungsanwendungen
1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17(13,14)10-5-4-6-11(9-10)18(15,16)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPVBPRVGGNRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)

![3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4406688.png)
